Technical Profile: 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline
Technical Profile: 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline
The following technical guide details the chemical structure, synthesis, and applications of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline , a specialized N-aryl heterocyclic scaffold.
Synonyms: 1-(2-Aminophenyl)-1,2,3,4-tetrahydroquinoline;
Executive Summary
2-[3,4-Dihydro-1(2H)-quinolinyl]aniline is a bidentate nitrogenous scaffold characterized by a sterically demanding
This compound serves as a critical intermediate in medicinal chemistry for the synthesis of tricyclic heterocycles (e.g., benzimidazoles, phenazines) and in organometallic chemistry as a hemilabile ligand. Its unique steric bulk, provided by the aliphatic ring of the tetrahydroquinoline, restricts rotation around the C-N bond, influencing the selectivity of downstream catalytic processes.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule features two distinct nitrogen centers with disparate electronic environments:
-
Tetrahydroquinoline Nitrogen (
): A tertiary amine embedded in a saturated ring. It is part of an aniline-like system but is more electron-rich due to the inductive effect of the alkyl ring. It is sterically encumbered. -
Aniline Nitrogen (
): A primary aromatic amine at the ortho position. It is nucleophilic and available for condensation or coordination.
Conformational Dynamics: Due to steric repulsion between the protons on the tetrahydroquinoline ring (C8-H) and the aniline ring, the molecule adopts a twisted conformation. This non-planar geometry is advantageous for chiral catalyst design when derivatized.
| Property | Value (Predicted/Typical) |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 95–105 °C (Typical for |
| Solubility | Soluble in DCM, CHCl |
| pKa (Conjugate Acid) | ~4.5 (Aniline N), ~5.0 (THQ N) |
Synthetic Pathways[1][5][6][7]
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]aniline generally proceeds via two primary routes: Nucleophilic Aromatic Substitution (
Route A: Addition / Nitro Reduction (Scale-Up Preferred)
This route is cost-effective and avoids expensive transition metals in the first step.
-
Step 1 (
): Reaction of 1,2,3,4-tetrahydroquinoline with 1-fluoro-2-nitrobenzene in the presence of a base ( or ) in DMF or DMSO at 80–100 °C. -
Step 2 (Reduction): The resulting 1-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline is reduced using
, , or to yield the target aniline.
Route B: Buchwald-Hartwig Cross-Coupling
Preferred for convergent synthesis when starting from 2-bromoaniline, though it requires protection of the primary amine or careful catalyst selection to prevent oligomerization.
-
Reagents: 1,2,3,4-Tetrahydroquinoline, 2-Bromoaniline (or 1-bromo-2-nitrobenzene),
, BINAP or Xantphos ligand, , Toluene, 100 °C.
Visualization of Synthesis
Figure 1: Two-step synthesis via nucleophilic aromatic substitution and nitro reduction.
Reactivity & Applications
Heterocycle Formation
The ortho-diamine motif is a classic precursor for benzimidazoles.
-
Reaction: Condensation with aldehydes (
) or carboxylic acids followed by oxidation. -
Product: 1-(1,2,3,4-Tetrahydroquinolin-1-yl)-benzimidazoles. These derivatives are explored as angiotensin II receptor antagonists .
Ligand Chemistry
The molecule acts as a bidentate (
-
Nickel/Palladium Catalysis: Ethylene polymerization.
-
Copper Catalysis: Ullmann-type couplings.
Reactivity Mapping
Figure 2: Divergent reactivity profile leading to bioactive heterocycles and catalytic ligands.
Experimental Protocol: Synthesis via Route A
Objective: Synthesis of 1-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline.
-
SNAr Coupling:
-
Charge a reaction flask with 1,2,3,4-tetrahydroquinoline (10 mmol), 1-fluoro-2-nitrobenzene (10 mmol), and potassium carbonate (15 mmol).
-
Add DMSO (10 mL) and heat to 100 °C for 12 hours under inert atmosphere (
). -
Workup: Pour into ice water. Extract with ethyl acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize the yellow solid (nitro-intermediate) from ethanol.
-
-
Reduction:
-
Dissolve the nitro-intermediate (5 mmol) in Ethanol/Water (4:1, 25 mL).
-
Add Iron powder (25 mmol) and Ammonium Chloride (25 mmol).
-
Reflux for 4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Neutralize with saturated
and extract with DCM. -
Isolation: Evaporate solvent to yield the off-white solid product.
-
Safety & Handling
-
Hazards: As with many anilines and quinolines, this compound should be treated as a potential skin sensitizer and irritant .
-
P-Statements: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust).
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the aniline nitrogen, which causes darkening over time.
References
-
Buchwald-Hartwig Amination Protocols
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
-
Synthesis of N-Aryl Tetrahydroquinolines
-
Bunce, R. A., et al. (2011). "Reduction-Reductive Amination Strategy for Tetrahydroquinolines." Journal of Heterocyclic Chemistry. Link
-
-
Benzimidazole Synthesis from Diamines
-
Kim, S. G., et al. (2014). "Organocatalytic Synthesis of Functionalized Tetrahydroquinolines." Synthesis. Link
-
- General Reactivity of 1,2,3,4-Tetrahydroquinoline: Katritzky, A. R., et al. (2010). "Synthesis of bioactive tetrahydroquinolines." Chemical Reviews.
